Acetonitrile, [(trifluoromethyl)sulfonyl]-
Description
Position within Organofluorine Chemistry and Nitrile Chemistry
In the realm of organofluorine chemistry , the incorporation of fluorine-containing groups into organic molecules is a well-established strategy for modulating their physical and chemical properties. mdpi.com The trifluoromethylsulfonyl group is a prime example of a powerfully electron-withdrawing substituent. Its presence in Acetonitrile (B52724), [(trifluoromethyl)sulfonyl]- makes the compound a valuable subject in the study of fluorine's influence on adjacent functional groups and C-H bonds. Organofluorine compounds are integral to pharmaceuticals, agrochemicals, and materials science, and understanding the role of potent groups like the triflyl moiety is crucial for designing new molecules with desired characteristics. mdpi.com
Simultaneously, the compound is a member of the nitrile family, characterized by the -C≡N functional group. wikipedia.org Nitriles are versatile intermediates in organic synthesis, capable of undergoing a wide array of transformations. researchgate.net The cyano group can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, among other transformations. The electronic properties of the attached triflyl group significantly influence the reactivity of the nitrile moiety in Acetonitrile, [(trifluoromethyl)sulfonyl]-, making it a unique building block in synthetic chemistry. rsc.org
Electronic Influence of the Trifluoromethylsulfonyl Moiety
The trifluoromethylsulfonyl (CF₃SO₂) group is one of the most potent electron-withdrawing groups known in organic chemistry. wikipedia.org Its powerful effect stems from two primary features:
Inductive Effect: The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the rest of the molecule through the sigma bonds. libretexts.org
Oxidation State of Sulfur: The sulfur atom is in a high oxidation state (+II), further enhancing its ability to withdraw electrons from adjacent atoms. stackexchange.com
This intense electron-withdrawing nature has profound consequences for the molecule. It drastically increases the acidity of the hydrogen atoms on the adjacent carbon (the α-carbon). The triflyl group stabilizes the resulting carbanion (conjugate base) formed upon deprotonation, making the parent compound a remarkably strong carbon acid. The stability of the conjugate base is a key determinant of acidity; the more stable the conjugate base, the stronger the acid. quora.com The triflate anion (CF₃SO₃⁻), a related structure, is known for its extreme stability, which is a consequence of resonance and the strong inductive effect of the trifluoromethyl group. wikipedia.org
Comparison of Electronegativity and Acidity Effects
| Functional Group | Relative Electronegativity/Electron-Withdrawing Strength | Effect on Acidity of Adjacent C-H |
| -CH₃ (Methyl) | Low | Decreases |
| -C₆H₅ (Phenyl) | Moderate | Increases (Resonance) |
| -CN (Cyano) | High | Increases |
| -SO₂CH₃ (Mesyl) | Very High | Strongly Increases |
| -SO₂CF₃ (Triflyl) | Extremely High | Dramatically Increases |
Historical Context of Related Highly Acidic C-H Compounds in Research
The study of organic acids has a long history, dating back to the discovery of naturally occurring acids like acetic acid and citric acid. libretexts.org Initially, organic chemistry was defined as the chemistry of compounds from living sources, a concept supported by the "vital force theory." lumenlearning.com This theory was famously disproven in 1828 by Friedrich Wöhler's synthesis of urea, an organic compound, from inorganic precursors. lumenlearning.com This pivotal moment opened the door to the laboratory synthesis and study of all organic compounds.
While carboxylic acids and sulfonic acids were the archetypal organic acids for a long time, the 20th century saw a growing interest in "carbon acids"—compounds where a C-H bond, not typically considered acidic, could be deprotonated. quora.comlibretexts.org The discovery and study of compounds that could stabilize a negative charge on a carbon atom (a carbanion) became a major field of research. Early work focused on systems where the carbanion was stabilized by resonance, such as in cyclopentadiene (B3395910) or compounds with adjacent carbonyl groups.
The advent of organofluorine chemistry provided a new avenue for creating exceptionally acidic C-H compounds. Chemists realized that strongly electron-withdrawing groups, particularly those containing fluorine, could dramatically increase C-H acidity through inductive effects. Compounds featuring sulfonyl groups (R-SO₂-), and especially perfluorinated sulfonyl groups like the triflyl group, pushed the boundaries of known C-H acidity. The development of superacids like triflic acid (CF₃SO₃H) and bis((trifluoromethyl)sulfonyl)imide further highlighted the profound acidifying effect of the triflyl group. wikipedia.orgwikipedia.org Acetonitrile, [(trifluoromethyl)sulfonyl]- and related compounds are thus modern descendants of this line of inquiry, representing a class of highly activated C-H acids whose existence is predicated on the powerful electronic effects of fluorinated substituents.
Overview of Key Research Areas Pertaining to Acetonitrile, [(trifluoromethyl)sulfonyl]-
Research interest in Acetonitrile, [(trifluoromethyl)sulfonyl]- and structurally similar molecules is primarily focused on their utility in organic synthesis and materials science. The unique combination of a reactive nitrile group and a highly acidic α-carbon makes it a versatile building block.
Key areas of investigation include:
Synthesis of Heterocyclic Compounds: The nitrile group is a common precursor for nitrogen-containing heterocycles. The reactivity of Acetonitrile, [(trifluoromethyl)sulfonyl]- can be harnessed to construct complex ring systems that are of interest in medicinal chemistry.
As a Precursor to Stabilized Carbanions: Due to its high acidity, the compound can be easily deprotonated to form a stable carbanion. This nucleophilic species can then be used to form new carbon-carbon bonds, a fundamental operation in organic synthesis.
Development of Novel Reagents: The unique electronic properties imparted by the triflyl group make this and related compounds interesting candidates for the development of new reagents with specialized reactivity. wikipedia.org
Ionic Liquids and Electrolytes: The bis(trifluoromethylsulfonyl)imide anion is a key component in many ionic liquids and battery electrolytes due to its stability and non-coordinating nature. wikipedia.orgnih.gov While Acetonitrile, [(trifluoromethyl)sulfonyl]- is not an ion itself, its structural motifs are highly relevant to this field, and it may be studied in the context of electrolyte additives or degradation products. nih.gov
Summary of Research Applications
| Research Area | Role of Acetonitrile, [(trifluoromethyl)sulfonyl]- | Potential Outcome |
| Organic Synthesis | Building block, source of activated cyanomethyl group | Creation of novel organic molecules, including pharmaceuticals and agrochemicals |
| Carbanion Chemistry | Precursor to a highly stabilized carbanion | Efficient formation of new C-C bonds for complex molecule synthesis |
| Materials Science | Component in studies related to electrolytes and polymers | Development of new materials for batteries and other electrochemical devices |
| Mechanistic Studies | Model compound for studying electronic effects | Deeper understanding of how powerful electron-withdrawing groups influence chemical reactivity nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethylsulfonyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NO2S/c4-3(5,6)10(8,9)2-1-7/h2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKKVMGRHRZRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402427 | |
| Record name | Acetonitrile, [(trifluoromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75988-01-1 | |
| Record name | Acetonitrile, [(trifluoromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Acetonitrile, Trifluoromethyl Sulfonyl and Its Derivatives
Approaches to Introduce the Trifluoromethylsulfonyl Group onto the Acetonitrile (B52724) Scaffold
The synthesis of Acetonitrile, [(trifluoromethyl)sulfonyl]- presents significant challenges due to the strong electron-withdrawing nature of both the nitrile and the trifluoromethylsulfonyl (triflyl) groups. Research into the direct functionalization of the acetonitrile scaffold and the use of coupling reactions with trifluoromethylsulfonyl precursors highlights the complexities involved.
Direct α-Functionalization of Acetonitrile
The direct α-functionalization of acetonitrile, which involves the deprotonation of the methyl group followed by reaction with an electrophilic trifluoromethylsulfonylating agent, is a conceptually straightforward approach. However, the interaction of acetonitrile with powerful electrophiles like trifluoromethanesulfonic acid (triflic acid) and its anhydride (B1165640) (triflic anhydride) is not a simple substitution.
Studies have shown that the reaction of acetonitrile with trifluoromethanesulfonic acid leads to a variety of complex products. The outcome is highly dependent on the molar ratio of the reactants. For instance, with an excess of acid, the primary product is diprotonated N-acetylacetamidine, which can further transform into protonated acetamidine (B91507) and acetic acid. nih.govacs.orgrsc.orgnih.gov Conversely, when acetonitrile is in excess, the reaction can yield trications and oligomeric structures derived from the trimerization of acetonitrile. nih.govacs.orgrsc.orgnih.gov Triflic anhydride is also a potent reagent for activating various functional groups, but its direct reaction to form a C-S bond at the α-position of acetonitrile is not well-documented, often leading to complex reaction pathways rather than simple sulfonylation. wikipedia.orgnih.gov These findings underscore the difficulty in controlling the reactivity of such strong electrophiles to achieve selective C-sulfonylation of the acetonitrile anion.
Coupling Reactions Utilizing Trifluoromethylsulfonyl Precursors
An alternative strategy involves the use of coupling reactions with precursors already containing the trifluoromethylsulfonyl group. This approach circumvents the challenges of direct functionalization. Palladium-catalyzed cross-coupling reactions, for example, have been employed to synthesize related cyanomethylated compounds.
One notable example is the synthesis of 2-cyanomethyl indane derivatives through the palladium-catalyzed coupling of 2-allylphenyl triflates with alkyl nitriles. nih.govacs.orgnih.govacs.org In these reactions, a preformed BrettPhosPd(allyl)(Cl) complex was found to be an effective precatalyst. nih.govacs.org The mechanism is believed to involve the oxidative addition of the aryl triflate to a Pd(0) complex, followed by coordination of the alkene, nucleopalladation by the nitrile, and subsequent reductive elimination to form the C-C bond. acs.org While this specific reaction does not produce Acetonitrile, [(trifluoromethyl)sulfonyl]-, it demonstrates the feasibility of using a triflate as a handle for coupling with a nitrile, suggesting a potential pathway where a trifluoromethylsulfonyl-containing electrophile could be coupled with a metalated acetonitrile.
| Precursors | Catalyst/Reagents | Product | Yield | Reference(s) |
| 2-Allylphenyl triflate, Alkyl nitrile | BrettPhosPd(allyl)(Cl), LiHMDS, BrettPhos | 2-Cyanomethyl indane derivative | Moderate to Good | nih.govacs.org |
| 2-Allylphenyl triflate, Ethyl cyanoacetate | Pd(OAc)₂, Cs₂CO₃, BrettPhosPd(allyl)(Cl) | Indane derivative with ester and nitrile groups | 47% | acs.org |
Synthesis of Acetonitrile Derivatives Bearing Multiple Electron-Withdrawing Sulfonyl Groups
The synthesis of acetonitrile derivatives that incorporate more than one trifluoromethylsulfonyl group presents an even greater synthetic challenge due to the increased electron deficiency of the target molecule. Research in this area often focuses on using starting materials that already contain a dinitrile functionality, such as malononitrile (B47326).
Generation of Bis[(trifluoromethyl)sulfonyl]methyl-Containing Nitriles
The Knoevenagel condensation is a powerful tool for the synthesis of highly functionalized alkenes from active methylene (B1212753) compounds like malononitrile. This reaction can be a key step in the preparation of molecules that could potentially be precursors to bis[(trifluoromethyl)sulfonyl]methyl-containing nitriles. For instance, the condensation of aldehydes with malononitrile produces benzylidenemalononitrile (B1330407) derivatives. nih.gov These reactions can be catalyzed by a variety of catalysts, including nanohybrids, under mild conditions. nih.gov
Furthermore, the synthesis of pyrimidine (B1678525) derivatives bearing fluoroalkyl groups has been achieved using malononitrile as a key building block. nih.gov This approach involves the cyclization of fluorinated acetoacetates with malononitrile and fluoroalkyl amino reagents, demonstrating the utility of malononitrile in constructing complex, electron-deficient heterocyclic systems. nih.gov While not a direct synthesis of bis(triflyl)methyl-containing nitriles, these methods showcase strategies for creating molecules with a high density of electron-withdrawing groups originating from a dinitrile precursor.
| Reactants | Catalyst/Conditions | Product | Yield | Reference(s) |
| Aryl/Aliphatic Aldehydes, Malononitrile | NiCu@MWCNT nanohybrids, Water/Methanol | Benzylidenemalononitrile derivatives | High | nih.gov |
| Fluorinated acetoacetates, Malononitrile, Fluoroalkyl amino reagents | Microwave irradiation | 4-Amino-6-(fluoroalkyl)pyrimidine-5-carbonitriles | Efficient | nih.gov |
Stereochemical and Regiochemical Control in Syntheses
Achieving stereochemical and regiochemical control is a critical aspect of modern organic synthesis, particularly when creating complex molecules with multiple functional groups. While specific studies on the stereoselective synthesis of Acetonitrile, [(trifluoromethyl)sulfonyl]- are scarce, principles from related systems provide valuable insights.
For instance, the catalytic asymmetric synthesis of secondary nitriles has been accomplished through stereoconvergent Negishi arylations and alkenylations of racemic α-bromonitriles. nih.gov This method, utilizing a nickel catalyst with a bis(oxazoline) ligand, allows for the creation of enantioenriched α-arylnitriles. nih.gov Such strategies could potentially be adapted for the asymmetric introduction of a trifluoromethylsulfonyl group or for the functionalization of a chiral acetonitrile derivative.
Regioselectivity is also a key consideration. In the functionalization of tautomerizable heterocycles catalyzed by methyl trifluoromethanesulfonate, the choice of solvent was found to be crucial in determining the site of alkylation. mdpi.com For example, the reaction yield was significantly different in solvents like acetonitrile, chloroform, and toluene (B28343), highlighting the profound impact of the reaction medium on the regiochemical outcome. mdpi.com These findings emphasize that careful selection of catalysts, ligands, and reaction conditions is paramount for controlling the stereochemistry and regiochemistry in the synthesis of complex nitriles.
Preparation of Related Acetonitrile-Based Sulfonate Esters
The synthesis of sulfonate esters derived from acetonitrile, such as cyanomethyl trifluoromethanesulfonate, represents another area of interest. These compounds can serve as valuable intermediates in organic synthesis. The preparation often involves the reaction of a hydroxyl group with a sulfonylating agent.
The synthesis of 2-cyanomethyl indane derivatives from 2-allylphenyl triflates, as previously mentioned, provides an indirect look at the reactivity of triflate groups in the context of nitrile synthesis. nih.govacs.orgnih.govacs.org In these reactions, the triflate acts as a leaving group in a palladium-catalyzed cycle. The major side products often result from the base-mediated cleavage of the aryl triflate to the corresponding phenol, indicating the reactivity of the triflate ester. nih.govacs.org
Direct synthesis of cyanomethyl triflate would likely involve the reaction of cyanohydrin with a trifluoromethylsulfonylating agent like triflic anhydride. Triflic anhydride is well-known for its ability to convert ketones into enol triflates and phenols into triflic esters, which are excellent leaving groups. wikipedia.org The reaction of trifluoroacetyl triflate, a related highly reactive species, is known to react rapidly with acetonitrile, suggesting that careful control of reaction conditions would be necessary to achieve the desired sulfonate ester without unwanted side reactions. orgsyn.org
Advanced Reactivity and Mechanistic Investigations of Acetonitrile, Trifluoromethyl Sulfonyl Systems
Acid-Base Chemistry and Superacidity of the α-C-H Bond
The most prominent feature of (trifluoromethylsulfonyl)acetonitrile is the exceptionally high acidity of the protons on the α-carbon (the CH2 group). This acidity, bordering on superacidity for a carbon acid, is a direct consequence of the cumulative electron-withdrawing effects of the adjacent sulfonyl and nitrile functionalities, further amplified by the fluorine atoms of the trifluoromethyl group.
The acidity of a C-H bond is quantified by its pKa value, which is highly dependent on the solvent in which it is measured. While a specific, experimentally determined pKa value for (trifluoromethylsulfonyl)acetonitrile in acetonitrile (B52724) is not prominently available in broad literature surveys, its acidity can be inferred to be exceptionally high by comparison with related structures. The trifluoromethylsulfonyl group (CF3SO2) is one of the most powerful non-ionic electron-withdrawing groups in organic chemistry. Its presence is known to lower the pKa of adjacent C-H, N-H, or O-H bonds by many orders of magnitude.
For context, extensive pKa scales for a wide variety of neutral Brønsted acids have been established in acetonitrile. researchgate.netresearchgate.net These scales show that activating groups significantly lower the pKa of C-H acids. The acidity of (trifluoromethylsulfonyl)acetonitrile is expected to be comparable to or even greater than that of other strongly activated acetonitriles.
| Compound | Structure | pKa in Acetonitrile | Reference |
|---|---|---|---|
| Malononitrile (B47326) | CH₂(CN)₂ | 22.3 | researchgate.net |
| Phenylmalononitrile | C₆H₅CH(CN)₂ | 18.0 | researchgate.net |
| Diphenylacetonitrile | (C₆H₅)₂CHCN | 26.5 | researchgate.net |
| (4-Nitrophenyl)acetonitrile | O₂NC₆H₄CH₂CN | 25.8 | researchgate.net |
| Trifluoromethanesulfonic acid | CF₃SO₃H | 0.70 | mdpi.com |
This table presents the pKa values of related activated acetonitriles and a superacid in acetonitrile to provide context for the expected high acidity of Acetonitrile, [(trifluoromethyl)sulfonyl]-.
Given that the triflyl group is substantially more electron-withdrawing than a nitro or a second cyano group, the pKa of (trifluoromethylsulfonyl)acetonitrile in acetonitrile is anticipated to be significantly lower than that of malononitrile.
Deprotonation of (trifluoromethylsulfonyl)acetonitrile yields its conjugate base, the [(trifluoromethyl)sulfonyl]acetonitrile carbanion. The stability of this carbanion is remarkably high due to several factors:
Inductive Effect : The strong negative inductive effect (-I) of the CF3SO2 group effectively pulls electron density away from the carbanionic center, dispersing the negative charge.
Resonance : The negative charge is delocalized via resonance onto the electronegative oxygen atoms of the sulfonyl group. This delocalization significantly stabilizes the anion.
The stability of carbanions is a key determinant of the acidity of the parent C-H acid. wikipedia.org For trifluoromethyl-stabilized carbanions, this stability is affected by factors such as hybridization and the electronic nature of other substituents. researchgate.net
Despite its high stability, the carbanion is a potent nucleophile. However, its reactivity profile shows interesting solvent-dependent effects. Studies on analogous trifluoromethylsulfonyl-stabilized carbanions have revealed that they are less nucleophilic in DMSO than other carbanions of similar basicity. nih.gov Conversely, in protic solvents like methanol, their reactivity increases, and they can participate in carbocation-carbanion combination reactions more rapidly than in dipolar aprotic media. nih.gov This suggests that solvation plays a critical role in modulating the nucleophilic character of the carbanion.
In the context of organocatalysis, the term Brønsted acidity refers to the ability of (trifluoromethylsulfonyl)acetonitrile to act as a proton donor, specifically as a C-H acid. It functions as a "pronucleophile" that can be activated by a catalytic amount of a Brønsted base. This strategy is central to many organocatalytic transformations. researchgate.netorganic-chemistry.orgorganic-chemistry.orgarkat-usa.org
The catalytic cycle typically involves the following steps:
An organobase (e.g., an amine, phosphine, or amidine) abstracts a proton from the α-carbon of (trifluoromethylsulfonyl)acetonitrile.
This generates the highly stabilized, nucleophilic carbanion in situ.
The carbanion attacks an electrophile in the rate-determining step of the reaction.
Subsequent protonation regenerates the catalyst and yields the final product.
This approach has been demonstrated with closely related compounds, such as (arylsulfonyl)fluoromethanes, which undergo base-catalyzed additions to allenoates, showcasing the utility of sulfonyl-activated C-H acids in organocatalysis. wikipedia.org
Nucleophilic and Electrophilic Pathways
The dual functionality of the nitrile and the activated methylene (B1212753) group allows (trifluoromethylsulfonyl)acetonitrile to engage in a variety of nucleophilic and electrophilic reaction pathways, making it a versatile building block in synthesis.
Once deprotonated, the [(trifluoromethyl)sulfonyl]acetonitrile carbanion serves as an excellent soft nucleophile for carbon-carbon bond formation. One of its most important applications is in Michael or 1,4-conjugate addition reactions. wikipedia.org In these reactions, the carbanion adds to the β-position of an α,β-unsaturated carbonyl or nitrile compound (a Michael acceptor).
The general mechanism involves the base-catalyzed formation of the carbanion, which then attacks the Michael acceptor to form a new enolate intermediate. This intermediate is subsequently protonated during workup to yield the 1,4-adduct. The strong electron-withdrawing properties of the triflyl and cyano groups make the initial deprotonation highly favorable, allowing the reaction to proceed under mild basic conditions.
| Class of Michael Acceptor | General Structure | Potential Product Type |
|---|---|---|
| α,β-Unsaturated Ketones | R-CO-CH=CH-R' | δ-Ketonitrile |
| α,β-Unsaturated Esters | R-O-CO-CH=CH-R' | δ-Ester-nitrile |
| α,β-Unsaturated Nitriles | NC-CH=CH-R' | Substituted Dinitrile |
| Nitroalkenes | O₂N-CH=CH-R' | δ-Nitronitrile |
This table illustrates the types of Michael acceptors that can react with the carbanion of (trifluoromethylsulfonyl)acetonitrile and the resulting product classes.
The reactivity of (trifluoromethylsulfonyl)acetonitrile makes it a valuable component in the synthesis of cyclic and heterocyclic systems through cyclization and annulation reactions. Its role is typically that of a C2 synthon, providing two carbon atoms (the methylene and the nitrile carbon) to the newly formed ring.
A common strategy involves a tandem reaction sequence, where an initial intermolecular reaction is followed by an intramolecular cyclization. For instance, the product of a Michael addition can undergo a subsequent intramolecular cyclization if the Michael acceptor contains a suitable leaving group or a second electrophilic site. mdpi.comwikipedia.org This leads to the formation of highly functionalized carbocyclic or heterocyclic rings.
Furthermore, activated nitriles are key starting materials in several named reactions that lead to heterocycles:
Gewald Reaction : This is a multicomponent reaction that synthesizes 2-aminothiophenes from an activated nitrile, a carbonyl compound, and elemental sulfur. researchgate.netresearchgate.netwikipedia.orgchem-station.comrsc.org The high acidity of the α-protons in (trifluoromethylsulfonyl)acetonitrile makes it an ideal candidate for the initial Knoevenagel condensation step of this reaction.
Thorpe-Ziegler Reaction : This reaction involves the intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis. nih.govresearchgate.net While (trifluoromethylsulfonyl)acetonitrile itself is not a dinitrile, it could be incorporated into a larger molecule that is then subjected to this type of cyclization, with the triflyl group directing the regioselectivity of the initial deprotonation.
These annulation strategies highlight the potential of (trifluoromethylsulfonyl)acetonitrile to serve as a versatile precursor for complex molecular architectures, particularly in the synthesis of substituted pyridines, thiophenes, and other heterocycles.
Functional Group Transformations Involving the Nitrile and Sulfonyl Moieties
The chemical behavior of Acetonitrile, [(trifluoromethyl)sulfonyl]- is dictated by the interplay of its two primary functional groups: the nitrile (-C≡N) and the trifluoromethylsulfonyl (-SO₂CF₃). The strong electron-withdrawing nature of the trifluoromethylsulfonyl group is expected to significantly influence the reactivity of the adjacent nitrile group.
Reactions of the Nitrile Group: The electron-deficient nature of the carbon atom in the nitrile group, exacerbated by the adjacent sulfonyl group, makes it a prime target for nucleophilic attack.
Hydrolysis: Under acidic or basic conditions, the nitrile group is anticipated to undergo hydrolysis to form a carboxylic acid. The reaction would proceed through an amide intermediate. The highly electronegative trifluoromethylsulfonyl group would likely facilitate the initial nucleophilic attack by water or hydroxide (B78521) ions.
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the addition of hydride ions to the carbon-nitrogen triple bond.
Cycloaddition Reactions: The polarized nature of the nitrile group makes it a potential candidate for cycloaddition reactions. For instance, it could react with azides to form tetrazoles or with dienes in Diels-Alder type reactions, although the strong electron-withdrawing sulfonyl group might deactivate the nitrile for certain cycloadditions.
A theoretical investigation into the [3+2] cycloaddition reaction of trifluoroacetonitrile (B1584977) (CF₃CN), a related compound, with nitrilimine has been conducted. The study suggests that the reaction proceeds preferentially to form 1,3-diphenyl-5-trifluoromethyl-1,2,4-triazole, with the reaction being highly regioselective and under kinetic control. This provides a model for potential cycloaddition pathways for Acetonitrile, [(trifluoromethyl)sulfonyl]-.
Reactivity of the Sulfonyl Moiety: The trifluoromethylsulfonyl group is generally a stable and good leaving group in nucleophilic substitution reactions.
Nucleophilic Substitution: The bond between the carbon of the acetonitrile moiety and the sulfur of the sulfonyl group could be susceptible to cleavage by strong nucleophiles. However, the stability of the C-S bond would make this a challenging transformation.
Interactive Data Table: Predicted Functional Group Transformations
| Reagent/Condition | Moiety | Predicted Product | Reaction Type |
| H₃O⁺ / Heat | Nitrile | Carboxylic Acid | Hydrolysis |
| OH⁻ / H₂O, Heat | Nitrile | Carboxylate | Hydrolysis |
| 1. LiAlH₄, 2. H₂O | Nitrile | Primary Amine | Reduction |
| Organometallic (e.g., Grignard) | Nitrile | Ketone (after hydrolysis) | Nucleophilic Addition |
| Azide (e.g., NaN₃) | Nitrile | Tetrazole | Cycloaddition |
| Strong Nucleophile | Sulfonyl | Substitution Product | Nucleophilic Substitution |
Solvent Effects and Reaction Kinetics in Acetonitrile-Based Systems
The choice of solvent is expected to play a critical role in the reactions involving Acetonitrile, [(trifluoromethyl)sulfonyl]-. The polarity, protic or aprotic nature, and coordinating ability of the solvent can influence reaction rates and mechanisms.
Solvent Polarity: For reactions involving charged intermediates or transition states, such as in nucleophilic substitution or addition reactions, polar solvents are expected to increase the reaction rate by stabilizing these charged species. For instance, in a hypothetical Sₙ1 type reaction involving the sulfonyl group as a leaving group, polar protic solvents would be particularly effective at solvating both the carbocation and the leaving group. Conversely, for Sₙ2 reactions, polar aprotic solvents are often preferred as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.
Reaction Kinetics: The kinetics of reactions involving Acetonitrile, [(trifluoromethyl)sulfonyl]- would be highly dependent on the specific transformation.
Hydrolysis: The rate of hydrolysis of the nitrile group would likely follow pseudo-first-order kinetics with respect to the substrate, with the rate constant being dependent on the concentration of the acid or base catalyst and the temperature.
Nucleophilic Attack: The rate of nucleophilic attack on the nitrile carbon would be influenced by the strength of the nucleophile and the steric hindrance around the reaction center. The presence of the bulky trifluoromethylsulfonyl group might introduce some steric challenges.
Interactive Data Table: Predicted Solvent Effects on Reaction Rates
| Reaction Type | Solvent Type | Expected Effect on Rate | Rationale |
| Sₙ1 (Hypothetical) | Polar Protic | Increase | Stabilization of carbocation and leaving group |
| Sₙ2 (Hypothetical) | Polar Aprotic | Increase | Solvation of counter-ion, enhancing nucleophilicity |
| Nucleophilic Addition to Nitrile | Polar Aprotic | Increase | Stabilization of charged intermediates |
| Non-polar Reactions | Non-polar | Increase | Better solubility of non-polar reactants |
Applications in Contemporary Organic Synthesis
Versatile Building Blocks for Complex Molecular Architectures
The unique electronic properties of 1,1-bis(triflyl)ethylene make it an exceptional building block for synthesizing intricate carbocyclic and heterocyclic systems under mild conditions, often without the need for metal catalysts or irradiation.
The electron-deficient nature of 1,1-bis(triflyl)ethylene facilitates its participation in [2+2] cycloaddition reactions with electron-rich alkynes. This reaction proceeds readily to afford highly functionalized 1,1-bis(trifluoromethylsulfonyl)-substituted cyclobutenes. The reaction is initiated by the release of the neutral 1,1-bis(triflyl)ethene from its stable betaine (B1666868) precursor in solution, which then undergoes a regioselective cyclization with the alkyne.
This methodology provides a direct, metal-free pathway to strained four-membered ring systems. researchgate.netnih.gov The resulting gem-bis(triflyl)cyclobutenes are themselves versatile intermediates. For instance, they can undergo a subsequent tetra-n-butylammonium fluoride (B91410) (TBAF)-assisted hydrodesulfonylation, demonstrating that 1,1-bis(triflyl)ethylene can act as a source for the CF₃SO₂CH=CH₂ synthon to produce 3-[(trifluoromethyl)sulfonyl]cyclobut-1-enes. nih.gov Research has expanded on this concept, developing analogous reagents where the triflyl groups are replaced with sulfonyl fluorides, further broadening the scope of cyclobutene (B1205218) synthesis for applications in click chemistry. nih.gov
In a significant display of divergent reactivity, the reaction of 1,1-bis(triflyl)ethylene with strategically chosen substrates can be diverted from cyclobutene formation to the construction of complex heterocyclic scaffolds. When 2-ethynylbenzoates or 2-ethynylbenzamides are used as reaction partners instead of simple alkynes, the reaction pathway shifts dramatically to yield bis[(trifluoromethyl)sulfonyl]ethylated isocoumarins and isoquinolones, respectively. researchgate.net
The process is initiated by an intermolecular nucleophilic attack of the alkyne's triple bond on the electrophilic 1,1-bis(triflyl)ethylene. researchgate.net However, instead of undergoing a [2+2] cycloaddition, the resulting zwitterionic intermediate undergoes a subsequent intramolecular heterocyclization. researchgate.net This cyclization is highly regioselective, leading exclusively to the 6-endo-dig oxycyclization product without detection of the 5-exo-dig alternative. researchgate.net The efficiency and outcome of this catalyst- and irradiation-free cascade are highly dependent on the electronic nature of the substituents on the aromatic ring and the alkyne, with electron-rich groups favoring the heterocyclization pathway. researchgate.net
The reaction of methyl 2-[(4-methoxyphenyl)ethynyl]benzoate with Yanai's reagent in acetonitrile (B52724) at 40 °C, for example, produces the corresponding isocoumarin (B1212949) in an excellent 95% yield. researchgate.net This method provides a straightforward and efficient route to 3,4-disubstituted isocoumarin and isoquinolone cores, which are prevalent in natural products and biologically active molecules. researchgate.net
| Substrate (2-Ethynylbenzoate/benzamide) | Product | Yield (%) | Reference |
|---|---|---|---|
| Methyl 2-((4-methoxyphenyl)ethynyl)benzoate | Isocoumarin 3a | 95 | researchgate.net |
| Methyl 2-((4-(tert-butyl)phenyl)ethynyl)benzoate | Isocoumarin 3b | 85 | researchgate.net |
| Methyl 2-(phenylethynyl)benzoate | Isocoumarin 3c | 72 | researchgate.net |
| Methyl 2-((4-chlorophenyl)ethynyl)benzoate | Isocoumarin 3d | 68 | researchgate.net |
| N-methoxy-N-methyl-2-((4-methoxyphenyl)ethynyl)benzamide | Isoquinolone 7a | 98 | researchgate.net |
| N-methoxy-N-methyl-2-(phenylethynyl)benzamide | Isoquinolone 7b | 85 | researchgate.net |
While the cycloaddition and heterocyclization reactions involving 1,1-bis(triflyl)ethylene demonstrate high levels of chemo- and regioselectivity, reports on their application in stereoselective synthesis to create chiral compounds are limited. The reaction to form gem-bis(triflyl)ated cyclopenta[b]indolines from certain aniline-derived allenols proceeds to give the product as a single cis-diastereomer, indicating a degree of inherent stereocontrol in the cyclization cascade. However, the development of general enantioselective or diastereoselective variants using chiral auxiliaries or catalysts remains an area for future exploration. The inherent reactivity and defined transition states of these reactions suggest significant potential for the development of asymmetric methodologies.
Reagent Development in C-C and C-X Bond-Forming Reactions
The powerful electrophilicity of 1,1-bis(triflyl)ethylene makes it a potent reagent for initiating cascade reactions that result in the formation of multiple carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in a single operation. A prime example is the reaction of aniline-derived allenols with Yanai's reagent.
This reaction proceeds through a bis(triflyl)ethylation event that is inserted into a sequential cyclization cascade, directly forming gem-bis(triflyl)ated cyclopenta[b]indolines. This catalyst- and irradiation-free sequence efficiently constructs a tricyclic indoline (B122111) core bearing two contiguous stereocenters. The proposed mechanism involves an initial electrophilic attack of Tf₂C=CH₂ on the terminal carbon of the allene (B1206475) (C-C bond formation), followed by an intramolecular attack of the aniline (B41778) nitrogen onto the resulting carbocation (C-N bond formation), and a final cyclization step (C-C bond formation). This transformation highlights the utility of the reagent in complex bond-forming cascades to rapidly build molecular complexity from simple precursors.
Precursors for Advanced Functional Materials Components
Organic molecules that contain the triflyl group, known as triflones, have garnered interest for their potential applications in the development of advanced materials. The strong electron-withdrawing nature and high lipophilicity conferred by the triflyl moiety can significantly influence the electronic and physical properties of a material.
While the use of compounds like Acetonitrile, [(trifluoromethyl)sulfonyl]- or 1,1-bis(triflyl)ethylene as direct monomers or precursors in polymerization or functional materials synthesis is not yet widely reported, their derivatives are noted for their potential. nih.gov The cyclobutene and heterocyclic products synthesized using this chemistry serve as highly functionalized building blocks. The presence of two triflyl groups makes them candidates for further chemical modification or for incorporation into larger systems where their electronic properties could be exploited, for instance, in the design of novel polymers, organocatalysts, or materials with specific electronic or thermal properties. iucr.org
Theoretical and Spectroscopic Characterization of Acetonitrile, Trifluoromethyl Sulfonyl Derivatives
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry serves as a vital tool for gaining insights into the properties of molecules at an atomic level, where experimental observation can be challenging. For derivatives of Acetonitrile (B52724), [(trifluoromethyl)sulfonyl]-, quantum mechanical studies are particularly illuminating.
Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as complex organic molecules. youtube.com It has become a cornerstone for predicting the molecular properties of compounds containing the trifluoromethylsulfonyl group. capes.gov.brnih.gov DFT calculations, often employing functionals like B3LYP, are instrumental in optimizing molecular geometries and determining the ground-state electronic properties. capes.gov.brdntb.gov.ua
Key insights derived from DFT analysis include:
Electronic Structure and Frontier Molecular Orbitals (FMOs): DFT allows for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. dntb.gov.ua For molecules in this class, the strong electron-withdrawing nature of the trifluoromethylsulfonyl group significantly influences the energy levels of these frontier orbitals.
Bonding Analysis: Natural Bond Orbital (NBO) analysis, a method often used in conjunction with DFT, provides a detailed description of charge distribution and bonding interactions within the molecule. capes.gov.br It can quantify the polarization of bonds, such as the highly polar C-F and S=O bonds, and analyze hyperconjugative interactions that contribute to molecular stability.
Reaction Site Prediction: By calculating parameters like atomic charges and local electron densities, DFT can identify the most probable sites for nucleophilic or electrophilic attack, offering predictive power for chemical reactions. nih.gov
Table 1: Representative DFT Functionals and Basis Sets for Sulfonyl Compounds
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-311G(d,p) | Geometry optimization, electronic properties. dntb.gov.ua |
| B3P86 | 6-31+g(d) | Potential energy surface scanning. mdpi.com |
| BPW91 | aug-cc-pVTZ | High-accuracy energy calculations. nih.gov |
Ab Initio Molecular Dynamics for Conformational Dynamics and Solvation Studies
Ab initio molecular dynamics (AIMD) is a simulation method that computes the forces acting on atoms from first principles (quantum mechanics) as a simulation progresses. unige.ch This technique is exceptionally powerful for exploring the conformational landscape and the influence of solvent on molecular behavior. nih.gov
For a flexible molecule like Acetonitrile, [(trifluoromethyl)sulfonyl]-, AIMD can provide critical information on:
Conformational Isomerism: The molecule can exist in different spatial arrangements, or conformations, due to rotation around single bonds. youtube.com AIMD simulations can track the transitions between these conformers over time, revealing their relative stabilities and the energy barriers separating them. nih.gov Studies on related fluorinated molecules have shown that even subtle changes in substitution can dramatically alter conformational preferences. rsc.org
Solvation Effects: The interaction of a molecule with its solvent environment is crucial to its behavior in solution. AIMD explicitly models both the solute and solvent molecules, allowing for a dynamic and accurate representation of solvation. This is critical for understanding how solvents can stabilize certain conformers or influence reaction pathways. The technique has been successfully applied to model complex systems, including organic crystals and catalytic interfaces. arxiv.org
Elucidation of Reaction Mechanisms and Transition States
Understanding the precise pathway of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides the tools to map out reaction mechanisms, identify intermediate species, and characterize the high-energy transition states that govern reaction rates.
For reactions involving the [(trifluoromethyl)sulfonyl]acetonitrile moiety, computational approaches can:
Identify Low-Energy Reaction Pathways: By calculating the potential energy surface for a given reaction, chemists can identify the most energetically favorable route from reactants to products. nih.gov This is crucial for optimizing reaction conditions and improving yields.
Characterize Transition States: A transition state represents the energy maximum along a reaction coordinate. DFT calculations can determine the geometry and vibrational frequencies of these fleeting structures, confirming their identity and providing insight into the factors that control the reaction's activation energy.
Model Catalytic Cycles: In catalyzed reactions, computational methods can elucidate the step-by-step interaction of the substrate with the catalyst, as demonstrated in studies on Friedel-Crafts alkylations catalyzed by trifluoromethanesulfonic acid. researchgate.net This detailed understanding is invaluable for designing more efficient catalysts.
Advanced Spectroscopic Probes for Molecular Structure and Dynamics
Spectroscopy is the primary experimental method for probing molecular structure. For Acetonitrile, [(trifluoromethyl)sulfonyl]- derivatives, vibrational and nuclear magnetic resonance spectroscopy are particularly informative.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Key vibrational modes for Acetonitrile, [(trifluoromethyl)sulfonyl]- include:
Sulfonyl (SO₂) Group Vibrations: The sulfonyl group gives rise to strong and characteristic absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net
Trifluoromethyl (CF₃) Group Vibrations: The C-F stretching modes of the trifluoromethyl group are also strong and appear in the region of 1350-1120 cm⁻¹.
Nitrile (C≡N) Stretch: The stretching vibration of the nitrile group is typically found in the 2260-2240 cm⁻¹ range, although its exact position can be influenced by the strong electron-withdrawing sulfonyl group.
Conformational analysis using vibrational spectroscopy, particularly when combined with DFT calculations, can distinguish between different rotamers. mdpi.com In some cases, matrix isolation techniques are used to trap individual conformers at low temperatures, allowing for their distinct vibrational signatures to be identified and assigned. mdpi.com
Table 2: Characteristic Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350-1300 researchgate.net |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160-1120 researchgate.net |
| Trifluoromethyl (CF₃) | C-F Stretches | 1350-1120 |
| Nitrile (C≡N) | Stretch | 2260-2240 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution-Phase Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For Acetonitrile, [(trifluoromethyl)sulfonyl]-, ¹H, ¹³C, and ¹⁹F NMR are all essential.
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methylene (B1212753) (-CH₂-) protons. The chemical shift of this peak would be significantly downfield (shifted to a higher ppm value) due to the strong electron-withdrawing effects of both the adjacent nitrile and trifluoromethylsulfonyl groups.
¹³C NMR: The carbon NMR spectrum would provide signals for the three distinct carbon environments: the trifluoromethyl carbon, the sulfonyl-adjacent methylene carbon, and the nitrile carbon. The chemical shifts provide direct evidence of the electronic environment of each carbon atom. researchgate.net The signal for the CF₃ carbon would also exhibit a strong coupling to the fluorine atoms (¹JCF).
¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a clean spectrum for fluorinated compounds. The trifluoromethyl group would appear as a singlet in a proton-decoupled spectrum. The chemical shift of this signal is characteristic of the CF₃ group attached to a sulfonyl moiety. rsc.org
NMR is also a valuable tool for studying dynamic processes. Variable-temperature NMR experiments can be used to monitor conformational changes, as the rates of rotation around single bonds can affect the appearance of the NMR signals.
Table 3: Expected NMR Characteristics for Acetonitrile, [(trifluoromethyl)sulfonyl]-
| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Information |
|---|---|---|---|---|
| ¹H | -CH₂- | > 3.0 | Singlet | Indicates electronic environment of methylene protons. |
| ¹³C | -CH₂- | Variable | Triplet (due to ¹⁹F coupling) | Confirms connectivity to the sulfonyl group. |
| ¹³C | -C≡N | ~117 | Singlet | Identifies the nitrile carbon. chemicalbook.com |
| ¹³C | -CF₃ | ~120 | Quartet (due to ¹⁹F coupling) | Identifies the trifluoromethyl carbon. rsc.org |
| ¹⁹F | -CF₃ | ~ -60 to -80 | Singlet | Characteristic of the CF₃SO₂- group. rsc.org |
Mass Spectrometry Techniques for Molecular Identity and Fragmentation Patterns (in research contexts)
Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has been a pivotal technique for identifying the array of products formed from the interaction of acetonitrile with trifluoromethanesulfonic acid (TfOH). nih.govrsc.org The composition of the resulting mixture is highly dependent on the molar ratio of the reactants, leading to a variety of cationic and neutral compounds. nih.gov
In research settings where acetonitrile and trifluoromethanesulfonic acid are combined, ESI-MS is employed to elucidate the complex chemical transformations that occur. The molecular ions detected provide direct evidence for the formation of various oligomers and cyclized products. The fragmentation of these molecular ions within the mass spectrometer offers further structural insights. Energetically unstable molecular ions break down into smaller, more stable fragments, creating a characteristic pattern. libretexts.org The most stable carbocations and acylium ions typically produce the most intense signals (base peaks) in the spectrum. libretexts.orglibretexts.org
Studies on the reaction between acetonitrile and TfOH have revealed that the product distribution is intricately controlled by the reactant stoichiometry. rsc.org
Excess Acid Conditions: When trifluoromethanesulfonic acid is in large excess (e.g., a molar ratio of CH₃CN to TfOH of 1:8 to 1:14), the primary species identified by ESI-MS is diprotonated N-acetylacetamidine. nih.govrsc.org Over time, this species can further react to form protonated acetamidine (B91507) and acetic acid. nih.gov
Near Equimolar Ratios: At molar ratios closer to 1:1 or 1:2, the reaction favors cyclization, yielding diprotonated 2,4-dimethyl-6-methylidene-3H-1,3,5-triazine as a major early-stage product. This can subsequently transform into other complex triazine derivatives. nih.govrsc.org
Excess Acetonitrile Conditions: In a large excess of acetonitrile (e.g., ratios of 4:1 to 20:1), ESI-MS analysis shows the formation of a trication resulting from the interaction of triazine derivatives, alongside various oligomers of acetonitrile. nih.govrsc.org
The major products identified via ESI-MS from the reaction of acetonitrile and trifluoromethanesulfonic acid under varying molar ratios are summarized below.
| Molar Ratio (CH₃CN:TfOH) | Major Products Identified by ESI-MS | Significance |
|---|---|---|
| 1 : 8–14 (Excess Acid) | Diprotonated N-acetylacetamidine; Protonated acetamidine | Indicates acid-catalyzed self-condensation and subsequent hydrolysis. nih.gov |
| 1 : 1–2 | Diprotonated 2,4-dimethyl-6-methylidene-3H-1,3,5-triazine; Diprotonated 1-(dimethyl-1,3,5-triazin-2-yl)prop-1-en-2-ol | Demonstrates the formation of cyclic trimers and more complex structures. nih.govrsc.org |
| 4–20 : 1 (Excess Acetonitrile) | Tricationic species; Oligomers [(CH₃CN)₃]n (n = 4–12) | Highlights the role of acetonitrile in forming higher-order oligomeric structures. nih.govrsc.org |
Electrochemical Characterization for Reactivity and Acidity Profiling (e.g., Voltammetry)
The electrochemical behavior of derivatives formed from Acetonitrile, [(trifluoromethyl)sulfonyl]- is complex and is intrinsically linked to the high reactivity and acidity of the system. Acetonitrile is a common solvent in electrochemistry due to its wide potential window and ability to dissolve a variety of electrolytes. researchgate.netsemanticscholar.org The introduction of a strongly electron-withdrawing trifluoromethylsulfonyl group, typically from an acid like trifluoromethanesulfonic acid, creates a highly acidic and reactive medium that can be profiled using electrochemical techniques such as voltammetry. researchgate.net
Voltammetry, particularly cyclic voltammetry (CV), is a powerful tool for probing the reactivity of this system. It can be used to determine the reduction potentials of the various acidic species present. Research has shown that the electroreduction of different Brønsted acids in acetonitrile on glassy carbon electrodes can be examined by CV, with the resulting reduction potentials spanning a range of over two volts, which reflects their relative acidities. researchgate.net
In the context of acetonitrile and trifluoromethanesulfonic acid mixtures, several key electrochemical processes can be characterized:
Proton Reduction: The various protonated cations formed (as identified by mass spectrometry) are electrochemically active. Their reduction at an electrode surface can be observed via voltammetry, providing insight into the acidity of the solution.
Complex Redox Behavior: Given the multitude of species present in equilibrium, the voltammogram of such a mixture is expected to be complex, potentially showing multiple redox events corresponding to the different derivatives.
The table below outlines the key electrochemical characteristics and the information that can be obtained through voltammetric analysis of the acetonitrile-trifluoromethanesulfonic acid system.
| Electrochemical Technique | Parameter Measured | Information Gained on Reactivity and Acidity |
|---|---|---|
| Cyclic Voltammetry (CV) | Reduction/Oxidation Potentials | Provides a profile of the relative acidities of the various protonated species in solution. researchgate.net Defines the potential window for the stability of the solvent-acid system. |
| Differential Pulse Voltammetry (DPV) | Peak Current vs. Concentration | Allows for the quantitative determination of specific electroactive species, offering higher sensitivity than CV for analytical purposes. semanticscholar.org |
| Controlled Potential Electrolysis | Total Charge (Coulombs) | Can be used to selectively reduce or oxidize species to generate and isolate products, confirming reaction pathways. acs.org |
Functional Roles of Trifluoromethylsulfonyl Containing Species Within Acetonitrile Environments in Materials Science
Design and Optimization of Advanced Electrolytes for Electrochemical Devices
The combination of lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) and acetonitrile (B52724) (ACN) is a cornerstone for advanced electrolytes, particularly for next-generation lithium-ion batteries. Acetonitrile is a desirable solvent due to its high ionic conductivity and low viscosity. researchtrends.net However, its application has been historically limited by its poor reductive stability. rsc.org The introduction of LiTFSI, especially at high concentrations, fundamentally alters the electrolyte's properties, enhancing its stability and performance. nih.gov
Influence of Trifluoromethylsulfonyl-Imide Anions on Ionic Conductivity and Stability (e.g., in LiTFSI/ACN systems)
The bis(trifluoromethylsulfonyl)imide (TFSI) anion is central to the formulation of high-performance electrolytes. Its large size and the delocalization of its negative charge across the two trifluoromethylsulfonyl groups result in a weakly coordinating anion. This characteristic is crucial for achieving high ionic conductivity, as it facilitates the dissociation of the lithium salt. acs.org
Research shows that while acetonitrile-based electrolytes generally offer higher conductivity than those based on common organic carbonates, the concentration of LiTFSI plays a critical role. researchtrends.netresearchgate.net In dilute solutions, conductivity increases with salt concentration. However, as concentration rises, factors like increased viscosity and ion-ion interactions cause conductivity to decrease. rsc.orgosti.gov For instance, studies on LiTFSI in acetonitrile have shown that at high concentrations (2.7-4.2 M), viscosity can increase significantly, while conductivity drops, yet remains at functional levels of 0.8-12.7 mS/cm. osti.gov The addition of a cosolvent like acetone (B3395972) to concentrated LiTFSI/ACN solutions can further enhance conductivity by altering the solvation structure and forming mobile high-concentration clusters. acs.org
A key advantage of using the TFSI anion is the enhanced electrochemical stability it imparts to the acetonitrile-based electrolyte. researchgate.netmdpi.com Highly concentrated LiTFSI-ACN electrolytes exhibit a remarkably wide electrochemical stability window. rsc.orgnih.gov This enhanced stability is attributed to a unique solvation structure formed at high concentrations, where all solvent molecules and anions coordinate with Li⁺ cations, creating a fluid, polymer-like network that is less prone to reduction at the electrode surface. nih.gov Studies have demonstrated that TFSI-based electrolytes generally show higher electrochemical stability compared to those with similar anions like bis(fluorosulfonyl)imide (FSI). osti.gov However, some research indicates that at very high potentials (around 4.1 V vs. Li⁺/Li°), TFSI can react with aluminum current collectors, which is a consideration for high-voltage applications. researchgate.net
| Property | System | Observation | References |
| Ionic Conductivity | LiTFSI in Acetonitrile | Conductivity decreases with increasing salt concentration due to rising viscosity and ionic interactions. | rsc.org |
| 1M LiPF6 in AN:FEC (7:3) | 17.65 mS/cm at 20°C; 11.44 mS/cm at 0°C. | researchtrends.net | |
| Electrochemical Stability | Highly Concentrated LiTFSI-ACN | Enhanced reductive stability allows for reversible lithium intercalation into graphite. | nih.govresearchgate.net |
| LiTFSI-based Ionic Liquids | Generally higher electrochemical stability compared to FSI-based ionic liquids. | osti.gov | |
| Asymmetric FTFSI-based ILs | High anodic stability up to approximately 4.8 V vs. Li. | mdpi.com |
Solvation Dynamics and Ion Association in Aprotic Solvents
At high salt concentrations, the structure of the electrolyte changes dramatically. With fewer solvent molecules available per lithium ion, TFSI anions begin to participate directly in the Li⁺ solvation shell, leading to the formation of ion pairs and larger aggregates. rsc.orgrsc.orgresearchgate.net This shift from a solvent-separated ion pair structure to one with more direct cation-anion contact is a key feature of concentrated electrolytes. rsc.org Molecular dynamics simulations and spectroscopic studies have confirmed that in highly concentrated LiTFSI/ACN solutions, a network of interconnected Li⁺-anion clusters forms. rsc.orgelsevierpure.com This structural ordering is responsible for the unexpected electrochemical stability of the otherwise reactive acetonitrile solvent. rsc.orgnih.gov The dynamics of this system involve a jump-diffusion process, where the dissociation of a solvent molecule or an anion from the Li⁺ solvation shell is a key step for ion transport. rsc.org
Role in Ionic Liquids and Tunable Solvent Systems
Ionic liquids (ILs) are salts that are liquid at or near room temperature, and those based on the TFSI anion are particularly valued for their unique combination of properties. mdpi.comnih.gov These ILs are often called "designer solvents" because their characteristics can be finely tuned by changing the cation, making them suitable for a wide range of applications. nih.gov
Impact on Physicochemical Properties of Ionic Liquids (e.g., viscosity, density)
The incorporation of the bis(trifluoromethylsulfonyl)imide anion has a profound effect on the fundamental properties of ionic liquids. acs.org One of the most significant impacts is on viscosity. Compared to ILs with other common anions, TFSI-based ILs generally exhibit lower viscosity, which is beneficial for applications requiring efficient mass transport, such as in electrolytes. mdpi.com This lower viscosity is attributed to the weak interactions between the bulky TFSI anion and the cation. nih.gov
The density of TFSI-based ILs is also influenced by the anion's structure, though the cation plays a significant role as well. nih.govnih.gov Generally, these ILs have densities greater than water. nih.gov For example, 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI]) has a density of approximately 1.52 g·cm⁻³ at room temperature. nih.gov
Furthermore, TFSI-based ILs are known for their high thermal stability, often stable up to 300-350°C. mdpi.commdpi.com The structure of the cation, such as the length of its alkyl chains, can also be used to fine-tune these properties, although the relationship is not always linear. nih.govacs.org For instance, in some homologous series of imidazolium-based TFSI ILs, viscosity may show a nonmonotonic trend as the alkyl chain length increases. nih.gov
| Ionic Liquid | Density (g·cm⁻³ at 298.15 K) | Viscosity (mPa·s at 298.15 K) | Reference |
| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI]) | ~1.52 | 34 | nih.gov |
| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) | ~1.43 | 52 | |
| 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([HMIM][TFSI]) | ~1.37 | 73 | acs.org |
| N-Butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([Pyr14][TFSI]) | ~1.42 | 71 |
Applications in Green Chemistry and Sustainable Processes (e.g., extraction, separation of azeotropes)
The tunable properties and low volatility of TFSI-based ionic liquids make them attractive solvents for green chemistry applications, aiming to replace traditional volatile organic compounds (VOCs). nih.gov Two prominent applications are in liquid-liquid extraction and the separation of azeotropic mixtures. nih.gov
In extraction processes, TFSI-based ILs have shown high efficiency in separating aromatic hydrocarbons from aliphatic ones, a significant challenge in the petrochemical industry. For example, imidazolium- and pyridinium-based ILs with the TFSI anion can effectively extract toluene (B28343) or benzene (B151609) from mixtures with heptane (B126788) or hexane. acs.org The choice of cation can be used to optimize the selectivity and distribution ratios for a specific separation. acs.org
These ionic liquids are also effective entrainers for breaking azeotropes, which are mixtures that are difficult to separate by conventional distillation. nih.gov Studies have demonstrated that imidazolium-based ILs containing the TFSI anion can be used to separate azeotropic mixtures of ethanol (B145695) and alkanes like n-heptane. nih.gov The IL selectively interacts with one component of the azeotrope (ethanol), altering the relative volatility and allowing for separation.
Development of Catalytic Media and Reaction Accelerants
Species containing the trifluoromethylsulfonyl group, including both triflimide (Tf₂NH) and its salts (metal triflimides), are highly effective catalysts and catalytic media for a wide range of organic reactions. mdpi.comresearchgate.net Their exceptional catalytic activity stems from the strong electron-withdrawing nature of the triflyl (-SO₂CF₃) group, which makes the corresponding acid (Tf₂NH) a very strong Brønsted acid and enhances the Lewis acidity of its metal salts. mdpi.comresearchgate.net
Triflimide and its derivatives have been successfully employed as catalysts in fundamental organic reactions such as Friedel-Crafts acylations, cycloadditions (including Diels-Alder reactions), and condensation reactions. mdpi.comresearchgate.net For example, metal triflimides, such as those of Europium (Eu(NTf₂)₃) and Bismuth (Bi(NTf₂)₃), have been shown to catalyze the acylation of aromatic compounds effectively. researchgate.net In some cases, the Brønsted acid Tf₂NH itself is a more efficient catalyst than its metal salts. researchgate.net
Ionic liquids based on the TFSI anion also serve as effective media for homogeneous catalysis. researchgate.net They can dissolve transition metal catalysts and reactants, creating a stable, non-volatile reaction environment. This approach allows for the efficient recovery and reuse of the catalyst, which is a key principle of green chemistry. For instance, TFSI-based molten salts have been explored as solvents for iridium-catalyzed hydrogenation and dehydrogenation reactions. researchgate.net The combination of a chiral moiety on the cation with the TFSI anion has also been used to create ILs that act as catalysts for reactions like cycloisomerization. nih.gov
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
While the direct synthesis of Acetonitrile (B52724), [(trifluoromethyl)sulfonyl]- is not yet widely documented, future research will likely focus on developing efficient and scalable production methods. Plausible synthetic strategies can be extrapolated from the preparation of analogous compounds like (methylsulfonyl)acetonitrile and various phenylsulfonyl acetonitriles. researchgate.netnih.gov
Key future approaches may include:
Nucleophilic Cyanation: Reacting a suitable trifluoromethylsulfonyl halide or related electrophile with a cyanide source. The synthesis of 2,4,5-trifluoro-phenylacetonitrile from the corresponding benzyl (B1604629) chloride and a cyanide salt in an ionic liquid serves as a model for this type of transformation. google.com
Sulfonylation of Acetonitrile Derivatives: The direct C-H functionalization of acetonitrile or its derivatives with an electrophilic "CF3SO2" source.
Oxidation of Precursors: The oxidation of a corresponding trifluoromethylthio- or trifluoromethylsulfinylacetonitrile. The preparation of trifluoromethyl sulfinyl chloride from sodium trifluoromethanesulfinate provides a route to such precursors. google.com
Research into these pathways will be crucial for making this compound more accessible for further studies and applications. The development of methods using fluorinated sulfones as precursors for various fluoroalkylations also provides a conceptual basis for new synthetic designs. cas.cn
Advanced Mechanistic Studies using Ultrafast Spectroscopy
The reactivity of Acetonitrile, [(trifluoromethyl)sulfonyl]- is a prime area for advanced mechanistic investigation. The electron-deficient nature of the nitrile group suggests it could be a potent dipolarophile in cycloaddition reactions. libretexts.orglibretexts.org Theoretical studies on the closely related Trifluoroacetonitrile (B1584977) (CF3CN) have shown that its [3+2] cycloaddition with nitrilimines is highly regioselective and kinetically controlled, leading to trifluoromethyl-substituted 1,2,4-triazoles. nih.govnih.gov
Future research will likely extend these investigations to Acetonitrile, [(trifluoromethyl)sulfonyl]-. Ultrafast spectroscopy techniques, such as femtosecond transient absorption and 2D-IR spectroscopy, are powerful tools that could be employed to:
Directly observe the formation and decay of transient species and transition states during cycloaddition reactions.
Validate and refine the computational models developed for related systems. nih.gov
Elucidate the influence of the triflyl group on reaction dynamics and mechanisms compared to a simple trifluoromethyl group.
Such studies, which combine theoretical predictions with cutting-edge spectroscopic experiments, are essential for a fundamental understanding of the compound's reactivity and for harnessing it in a controlled manner. acs.org
Integration into Smart Materials and Responsive Systems
The powerful electron-withdrawing nature of the trifluoromethylsulfonyl group imparts unique properties that are highly desirable for advanced materials. A significant future direction is the incorporation of Acetonitrile, [(trifluoromethyl)sulfonyl]- as a functional building block into "smart" materials that respond to external stimuli.
The related bis(trifluoromethylsulfonyl)imide (Tf2N⁻) anion is a cornerstone in the field of ionic liquids and advanced electrolytes due to its chemical stability and charge delocalization. mdpi.commdpi.com Recently, polymers incorporating a (trifluoromethane)sulfonylimide anion have been designed as single-ion-conducting polyelectrolytes for safer, all-solid-state lithium batteries. acs.org
By analogy, Acetonitrile, [(trifluoromethyl)sulfonyl]- could be used to create:
Responsive Polymers: It could be polymerized or grafted onto polymer backbones. The high polarity and acidic nature of the α-protons could render the resulting materials sensitive to changes in pH or solvent polarity.
Advanced Electrolytes: The compound's high polarity and potential to form stable anions could make it a valuable component or additive in non-aqueous electrolytes for high-voltage electrochemical devices.
Functional Surfaces: The nitrile group can be used as a chemical handle to anchor the molecule to surfaces, modifying their electronic properties and wettability.
Development of High-Performance Catalytic Systems
The field of catalysis offers fertile ground for the application of Acetonitrile, [(trifluoromethyl)sulfonyl]-. The protons on the carbon atom situated between the sulfonyl and nitrile groups are expected to be highly acidic, making the compound a strong Brønsted acid in its own right. researchgate.netut.ee This acidity is a key feature, as demonstrated by triflimide (Tf2NH), which is an extremely effective Brønsted acid catalyst for a wide range of organic reactions, including cycloadditions and Friedel-Crafts reactions. mdpi.comresearchgate.net
Future research is expected to explore the use of Acetonitrile, [(trifluoromethyl)sulfonyl]- as:
An Organocatalyst: Its Brønsted acidity could be harnessed to catalyze reactions like esterifications, acetalizations, and other acid-catalyzed transformations.
A Precursor to Novel Ligands: The compound could serve as a starting material for the synthesis of novel ligands for transition metal catalysis. The powerful electronic influence of the triflyl group would allow for fine-tuning the properties of the resulting metal complexes, potentially leading to catalysts with enhanced activity, selectivity, or stability.
Synergistic Research at the Interface of Fluorine Chemistry and Materials Science
The unique properties of fluorine-containing molecules continue to drive innovation across chemistry and materials science. acs.orgacs.orgresearchgate.net The introduction of fluorine and fluorinated groups like trifluoromethyl can dramatically alter molecular properties, enhancing thermal stability, metabolic resistance in drugs, and tuning electronic characteristics. acs.orgrsc.org Acetonitrile, [(trifluoromethyl)sulfonyl]- is a quintessential example of a molecule where the synergy between a functional group (nitrile) and a fluorinated moiety (triflyl) can be exploited.
Future synergistic research will likely focus on:
High-Performance Polymers: Exploring the use of this compound to create fluorinated polymers with exceptional thermal and chemical resistance for demanding applications.
Functional Organic Materials: Designing and synthesizing derivatives for applications in organic electronics, leveraging the electronic effects of the triflyl group.
Crystal Engineering: Investigating the non-covalent interactions, such as halogen bonding and π-π stacking, that the fluorinated part of the molecule can engage in, in order to design crystalline materials with specific properties. rsc.org
This interdisciplinary approach, combining principles from organic synthesis, fluorine chemistry, and materials science, will be critical to fully unlocking the potential of Acetonitrile, [(trifluoromethyl)sulfonyl]- and related compounds. tandfonline.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing [(trifluoromethyl)sulfonyl]acetonitrile derivatives, and how can reaction conditions be tailored to enhance yield?
- Methodological Answer : The synthesis of [(trifluoromethyl)sulfonyl]acetonitrile derivatives often involves nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling reactions (e.g., with 2-(fluoroaryl)acetonitrile precursors) can introduce the trifluoromethyl sulfonyl group. Key parameters include temperature control (e.g., 0–6°C for stability ), solvent selection (e.g., dichloromethane as a co-solvent ), and catalyst loading. Structural confirmation via single-crystal X-ray diffraction (100 K) and NMR analysis (2:1 acetonitrile-to-ether ratio in complexes) is critical .
Q. How can spectroscopic techniques (NMR, IR) be used to characterize [(trifluoromethyl)sulfonyl]acetonitrile and its derivatives?
- Methodological Answer :
- NMR : The trifluoromethyl group’s distinct NMR signals (e.g., δ -60 to -80 ppm) and splitting patterns help identify substitution positions. NMR reveals coupling between the sulfonyl group and adjacent protons .
- IR : Strong absorption bands near 1350–1150 cm confirm the sulfonyl group, while C≡N stretches appear at ~2250 cm .
- Cross-validation with X-ray crystallography (e.g., mean C–C bond length = 0.015 Å) resolves ambiguities .
Q. What safety protocols are essential when handling [(trifluoromethyl)sulfonyl]acetonitrile in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) due to toxicity (Category III ).
- Avoid contact with strong acids (e.g., sulfuric acid), which trigger violent decomposition .
- Emergency procedures (e.g., ChemTrec contact: +1-703-527-3887) and spill containment protocols are mandatory .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl sulfonyl group influence reactivity in cross-coupling or catalytic systems?
- Methodological Answer : The sulfonyl group enhances electrophilicity, facilitating oxidative addition in palladium-catalyzed reactions (e.g., with 2-(1-phosphanyloxy)pyridine ligands ). Computational studies (DFT) can quantify its impact on transition-state energetics. Experimentally, compare reaction rates with non-sulfonyl analogs using kinetic profiling .
Q. What are the decomposition pathways of [(trifluoromethyl)sulfonyl]acetonitrile under acidic or high-temperature conditions?
- Methodological Answer :
- Acidic Conditions : Reacts exothermically with HSO, producing toxic gases (e.g., SO, HF). Monitor via gas chromatography (GC) or mass spectrometry (LC-MS) .
- Thermal Stability : Thermogravimetric analysis (TGA) under N reveals decomposition onset at ~150°C. Residual analysis by FT-IR identifies degradation products (e.g., nitriles, sulfonic acids) .
Q. How can co-elution issues in HPLC analysis of [(trifluoromethyl)sulfonyl]acetonitrile mixtures be resolved?
- Methodological Answer : Optimize mobile phases using methanol-acetonitrile gradients (e.g., 60:40 to 95:5 ) with pH 7.5 buffers (triethylamine/acetic acid). Employ orthogonal methods like HILIC or ion-pair chromatography. Validate with EPA Method 1667 carbonyl DNPH standards .
Q. What role does [(trifluoromethyl)sulfonyl]acetonitrile play in ionic liquid formulations, and how does it affect conductivity?
- Methodological Answer : As a fluorinated anion precursor, it enhances hydrophobicity and thermal stability in ionic liquids. Conductivity is measured via impedance spectroscopy, with comparisons to non-fluorinated analogs (e.g., [PF]). Structural dynamics are probed using NMR relaxation studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for [(trifluoromethyl)sulfonyl]acetonitrile syntheses?
- Methodological Answer :
- Catalyst Variability : Compare palladium sources (e.g., Pd(OAc) vs. PdCl) and ligand effects (e.g., phosphine vs. bipyridine) .
- Solvent Purity : Trace water (>0.01%) in acetonitrile reduces yields; use Karl Fischer titration for verification .
- Reaction Monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation, resolving kinetic vs. thermodynamic product disparities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
